molecular formula C14H14ClNO3S B6623920 3-chloro-N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide

3-chloro-N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide

Cat. No. B6623920
M. Wt: 311.8 g/mol
InChI Key: FQAYLEOVRKXXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene carboxamides. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide is not fully understood. However, it has been proposed that this compound may exert its therapeutic effects through the inhibition of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 3-chloro-N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide. It has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines. This compound has also been reported to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of certain microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide in lab experiments is its potential therapeutic applications. This compound has shown promising results in various studies and may have the potential to be developed into a new drug. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research of 3-chloro-N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its anti-cancer properties and its potential use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for easier availability in research.
In conclusion, 3-chloro-N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide is a compound with potential therapeutic applications in various scientific research studies. Its complex synthesis method may limit its availability for research purposes, but further studies are needed to fully understand its mechanism of action and to explore its potential use in various therapeutic applications.

Synthesis Methods

The synthesis of 3-chloro-N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with thiophene-2-carboxylic acid in the presence of a dehydrating agent to form the desired compound.

Scientific Research Applications

3-chloro-N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide has shown potential therapeutic applications in various scientific research studies. It has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-chloro-N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-18-10-2-4-11(5-3-10)19-8-7-16-14(17)13-12(15)6-9-20-13/h2-6,9H,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAYLEOVRKXXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)C2=C(C=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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